3-amino-5-hydroxyquinoxalin-2(1H)-one
Description
Significance of Quinoxalinone Scaffolds in Medicinal and Material Chemistry Research
The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov Derivatives of this scaffold have demonstrated a comprehensive range of pharmacological activities. nih.govmdpi.com Research has extensively documented their potential as anticancer, antibacterial, antiviral, anti-inflammatory, neuroprotective, and antidiabetic agents. researchgate.netnih.govmdpi.com The versatility of the quinoxaline (B1680401) core allows for structural modifications that can fine-tune its biological activity, making it a key component in drug discovery and development. mdpi.comresearchgate.net For instance, quinoxaline 1,4-di-N-oxides (QdNOs) are noted for their multifaceted biological properties, including antimicrobial and anticancer effects. researchgate.net
In the realm of material science, the quinoxalin-2(1H)-one fragment is a valuable electron-withdrawing component for creating "push-pull" systems. nih.gov These systems exhibit interesting photophysical properties, making them suitable for applications in dyes, fluorescent materials, and electroluminescent devices. nih.govrsc.org The combination of nitrogen atoms and a carbonyl group within the quinoxalinone structure imparts distinct electronic and reactive properties, which are beneficial for applications involving surface interactions, such as corrosion inhibition. researchgate.net
Historical Development and Evolution of Quinoxaline and Quinoxalin-2(1H)-one Derivatives in Academic Contexts
The history of quinoxaline chemistry dates back to 1884, when Körner and Hinsberg first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone for accessing the quinoxaline core. chim.itresearchgate.net Over the decades, numerous synthetic methodologies have been developed to improve efficiency, yield, and environmental friendliness. researchgate.netijpsjournal.comnih.gov
Early methods often required harsh conditions, such as high temperatures and the use of strong acid catalysts. nih.gov The evolution of synthetic strategies has seen the introduction of milder and more sustainable approaches. These include the use of various catalysts like cerium (IV) ammonium (B1175870) nitrate, iodine, and zinc triflate, as well as green chemistry protocols such as microwave-assisted synthesis and reactions in aqueous media. mdpi.comijpsjournal.comnih.gov A significant advancement in the field is the direct C-H functionalization of the quinoxalin-2(1H)-one core, particularly at the C3 position. mdpi.comchim.it This approach offers a more atom- and step-economical route to a wide range of derivatives compared to traditional condensation or cyclization reactions. chim.itacs.org
Structural Elucidation and Core Features of the 3-amino-5-hydroxyquinoxalin-2(1H)-one Moiety
The compound this compound is a specific derivative of the quinoxalinone scaffold. Its structure is characterized by the core quinoxalin-2(1H)-one bicyclic system, which is substituted with an amino group (-NH2) at the C3 position and a hydroxyl group (-OH) at the C5 position of the benzene (B151609) ring.
The core structure consists of a benzene ring fused to a pyrazine (B50134) ring containing a ketone group, which can exist in a tautomeric equilibrium with its enol form, quinoxalin-2-ol. The presence of the amino group at C3 and the hydroxyl group at C5 significantly influences the molecule's electronic properties, reactivity, and potential for hydrogen bonding. These functional groups are crucial for its potential biological activity and interactions with molecular targets. acs.org
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 659729-85-8 | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molar Mass | 177.16 g/mol | |
| Predicted Density | 1.68 g/cm³ |
| Predicted pKa | 9.08 | |
This data is based on predicted values.
Research Landscape and Emerging Trends Pertaining to Functionalized Quinoxalinones
The current research landscape for quinoxalinones is vibrant, with a strong focus on developing new, efficient, and sustainable synthetic methods for their functionalization. mdpi.comrsc.org A major trend is the direct C-H functionalization at the C3 position, which avoids the need for pre-functionalized starting materials. mdpi.comchim.it
Recent advancements have highlighted the use of various catalytic systems to achieve this transformation:
Photocatalysis: Visible-light-induced reactions have emerged as a green and powerful tool for C-H functionalization, enabling reactions like alkylation, arylation, and amination under mild conditions. mdpi.comresearchgate.net For example, Eosin Y has been used as a photocatalyst for the C-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines. acs.org
Heterogeneous Catalysis: The use of recyclable catalysts such as graphitic carbon nitride (g-C₃N₄), metal-organic frameworks (MOFs), and ion-exchange resins is gaining traction. mdpi.com These catalysts offer advantages in terms of cost, environmental impact, and ease of separation from the reaction mixture. mdpi.com
Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot, are being explored to build molecular complexity and synthesize diverse quinoxalinone derivatives efficiently. nih.gov
These modern synthetic strategies are continuously expanding the library of accessible quinoxalinone derivatives, facilitating further exploration of their applications in medicinal and material chemistry. nih.govresearchgate.net The development of methods for introducing a wide variety of functional groups, including alkyl, aryl, acyl, and amino groups, is a key focus of ongoing research. chim.itresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinoxaline |
| Quinoxalin-2(1H)-one |
| Quinoxaline 1,4-di-N-oxide |
| o-phenylenediamine |
| Eosin Y |
| Cerium (IV) ammonium nitrate |
| Zinc triflate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-hydroxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(13)10-4-2-1-3-5(12)6(4)11-7/h1-3,12H,(H2,9,11)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSYCVRKXYTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587796 | |
| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659729-85-8 | |
| Record name | 3-Amino-5-hydroxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 5 Hydroxyquinoxalin 2 1h One and Its Analogues
Classical Synthetic Pathways to the Quinoxalin-2(1H)-one Core Structure
Traditional methods for constructing the quinoxalin-2(1H)-one core have been the bedrock of quinoxaline (B1680401) chemistry for decades. These pathways, while effective, often require harsh conditions and long reaction times.
Condensation Reactions Involving o-Phenylenediamines and Dicarbonyl Compounds
The most fundamental and widely utilized method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov This reaction is a versatile and straightforward approach to the quinoxaline core. In the context of synthesizing quinoxalin-2(1H)-ones, α-keto acids or their corresponding esters are common dicarbonyl synthons.
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. For instance, the reaction of an o-phenylenediamine with an α-ketoester will yield a 3-substituted quinoxalin-2(1H)-one. nih.gov The reaction of o-phenylenediamines with α-keto acids under catalyst-free conditions, using water as the solvent, provides an efficient route to quinoxalinones. organic-chemistry.org
A variety of catalysts, including acids like hydrochloric acid or p-toluenesulfonic acid, can be employed to facilitate this condensation. sapub.org The choice of substituents on both the o-phenylenediamine and the dicarbonyl compound allows for the introduction of diverse functionalities into the final quinoxalinone structure. For the specific synthesis of 3-amino-5-hydroxyquinoxalin-2(1H)-one, a suitably substituted o-phenylenediamine, such as 2,3-diamino-4-hydroxyphenol, would be required to react with a synthon that provides the 3-amino-2-oxo functionality.
Stepwise Synthesis Approaches for Substituted Quinoxalin-2(1H)-ones
Stepwise synthetic strategies offer greater control over the regiochemistry and substitution patterns of the final quinoxalin-2(1H)-one product. These methods often involve the sequential formation of the amide and then the heterocyclic ring.
One such approach involves the reaction of 2-aminobenzamides with α-keto acids. This catalyst-free reaction, often conducted in water, allows for the efficient synthesis of quinoxalinones. organic-chemistry.org Another stepwise method is the tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite, which yields quinoxalin-2-ones through a sequence of nitrosation, tautomerization, and cyclization. organic-chemistry.org
Furthermore, a one-pot, two-step synthesis has been developed for substituted triazolo[4,3-a]quinoxalin-4(5H)-ones starting from 3-hydrazineylquinoxalin-2(1H)-one. tandfonline.com This intermediate is reacted with an aldehyde to form a hydrazineylidene intermediate, which then undergoes oxidative cyclization. tandfonline.com This highlights how a pre-formed quinoxalinone can be further functionalized in a stepwise manner.
Modern and Green Chemistry Approaches in Quinoxalinone Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.
Microwave-Assisted Synthesis Protocols for Quinoxalinone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. udayton.edu This technique has been successfully applied to the synthesis of quinoxalinone derivatives, offering significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. udayton.edunih.gove-journals.inudayton.edu
The condensation of o-phenylenediamines with α-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. sapub.orge-journals.in For example, a series of quinoxaline derivatives were synthesized in 80-90% yields within 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in This rapid and efficient method is highly desirable for the high-throughput synthesis of compound libraries for drug discovery. udayton.edursc.org The synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid from the reaction of substituted aromatic diamine and α-keto-glutaric acid has also been achieved using microwave assistance. sapub.org
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed in green solvents or solvent-free |
| Yields | Variable, often moderate | Generally high to excellent |
| Purity of Product | Often requires extensive purification | Often results in cleaner products with easier work-up |
Catalyst-Free and Environmentally Benign Synthetic Routes
The development of catalyst-free synthetic methods is a key goal of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. rsc.org Several catalyst-free approaches for the synthesis of quinoxalin-2(1H)-ones have been reported.
One notable example is the reaction of α-keto acids with various ortho-substituted anilines, including benzene-1,2-diamines, in water. This method is not only catalyst-free but also utilizes an environmentally friendly solvent, with products often being easily purified by simple filtration. organic-chemistry.org Another catalyst-free domino synthesis involves the reaction of phenacyl halides with 1,2-diaminoarenes, using sodium bicarbonate as a deacidifying agent. asianpubs.orgresearchgate.net Furthermore, a novel catalyst-free protocol for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones in ethanol has been developed, which boasts excellent yields and a simple experimental procedure. acs.org
These methods offer significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity, making them attractive alternatives to traditional catalytic systems.
Biocatalytic Transformations in Quinoxaline Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. While still an emerging area in quinoxaline chemistry, biocatalytic methods have shown promise.
Enzymatic catalysis has been employed in the synthesis of quinoxalinone derivatives from the reaction of 2,3-diaminonaphthalene (B165487) with α-keto acids. sapub.org The use of enzymes can lead to high selectivity and mild reaction conditions. Another example involves the use of β-cyclodextrin as a biomimetic catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives in water. mdpi.com Although not a direct synthesis of the target compound, this demonstrates the potential of biocatalysis and biomimetic systems in the broader field of quinoxaline synthesis. mdpi.com The development of specific enzymes for the synthesis of functionalized quinoxalin-2(1H)-ones is an area with significant potential for future research.
Strategic Introduction of Amino and Hydroxyl Functionalities into Quinoxalinone Scaffolds
The introduction of amino and hydroxyl groups onto the quinoxalinone scaffold is a critical aspect of synthesizing derivatives like this compound. These functional groups significantly influence the molecule's chemical and biological properties. researchgate.net The synthetic approaches often involve either building the quinoxalinone ring from precursors already bearing these functionalities or introducing them onto a pre-formed quinoxalinone core. portico.org
A primary strategy for forming the quinoxalinone ring involves the condensation of an appropriately substituted o-phenylenediamine with reagents like chloroacetic acid or its derivatives. portico.org To obtain a 5-hydroxyquinoxalinone, the synthesis would typically start from a 2,3-diaminophenol (B1330466) derivative. The hydroxyl group is therefore incorporated from the outset via the choice of starting material.
The introduction of the C3-amino group is frequently accomplished through the direct functionalization of a C-H bond on the quinoxalinone ring, a modern and efficient approach. researchgate.net This avoids multi-step sequences that might involve the reduction of a nitro group, a more traditional method. portico.org Visible-light-induced reactions have emerged as a powerful tool for this purpose. For instance, a C(sp²)-H/N-H cross-dehydrogenative coupling (CDC) allows for the direct formation of 3-aminoquinoxalin-2(1H)-ones by reacting the quinoxalinone core with aliphatic amines under visible light. organic-chemistry.org This method is valued for its mild conditions and directness. organic-chemistry.org
Other advanced methods for C3-amination include oxidative radical coupling reactions, which utilize various amide radical precursors to install the amino functionality. chim.it These catalytic functionalization strategies represent a significant advance in synthesizing complex quinoxalinone analogues. researchgate.net
Table 1: Strategic Methodologies for C3-Amination of Quinoxalinone Scaffolds
| Synthetic Strategy | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Visible-Light-Induced CDC-Amination | Aliphatic amines, photoredox catalyst, visible light | Direct C-H amination at the C3 position through a radical process, offering high efficiency under mild conditions. | organic-chemistry.org |
| Oxidative Radical Coupling | Amide radical precursors (e.g., amidates, NH-sulfoximines), oxidant | Generation of a nitrogen-centered radical which then couples with the quinoxalinone ring at the C3 position. | chim.it |
| Nitro Group Reduction | o-Nitroaniline precursor, reduction agent (e.g., Na2S2O4, SnCl2) | A classical multi-step approach where a nitro group, incorporated during the synthesis of the scaffold, is reduced to an amino group. | portico.org |
Optimization of Reaction Conditions and Yield for Advanced Synthesis
The efficiency and success of synthesizing this compound and its analogues heavily depend on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of reactants or additives. chim.itnih.gov The goal is to maximize product yield while minimizing the formation of byproducts and simplifying purification processes. portico.org
In the context of C-H functionalization reactions, which are central to advanced synthesis, the catalyst system is paramount. Transition-metal catalysts, particularly those based on palladium, copper, and iron, are widely employed. portico.orgresearchgate.net For example, in C3-H arylation reactions, a Mn(III)-mediated process was shown to effectively couple arylboronic acids with quinoxalin-2(1H)-ones, providing the desired products in good to excellent yields. chim.it Similarly, multi-component reactions, which allow for the construction of complex molecules in a single step, are optimized to enhance efficiency. A three-component reaction involving quinoxalin-2(1H)-one, styrene, and a peroxide initiator can be catalyzed by CuCl to introduce both C-C and C-O bonds, with yields being dependent on the precise conditions. nih.gov
The choice of radical precursors in C-H alkylation reactions is another area of optimization. The use of 4-alkyl-1,4-dihydropyridines (R-DHPs) as alkyl radical sources, accelerated by BI-OAc, has been shown to functionalize a wide range of quinoxalin-2(1H)-ones in good to excellent yields. chim.it Optimization studies often involve screening various catalysts, oxidants, and solvents to find the ideal combination for a specific transformation. For instance, the synthesis of quinoxaline derivatives using heterogeneous catalysts like alumina-supported heteropolyoxometalates demonstrated that the yield could be significantly increased by adjusting the amount of catalyst and the reaction time. nih.gov
Table 2: Optimization of Reaction Conditions for C3-Functionalization of Quinoxalin-2(1H)-one
| Reaction Type | Catalyst/Mediator | Solvent | Key Optimization Parameter | Effect on Yield | Reference |
|---|---|---|---|---|---|
| C3-H Alkylation | BI-OAc (accelerant) | Not specified | Nature of alkyl radical precursor (R-DHPs) | Good to excellent yields for various substrates. | chim.it |
| C3-H Arylation | Mn(OAc)3 | Not specified | Oxidant choice and substrate scope | Good to excellent yields. | chim.it |
| Three-Component Synthesis | CuCl | Not specified | Choice of peroxide initiator (TBPB) | Acceptable functional group tolerance and yields. | nih.gov |
| General Quinoxaline Synthesis | AlCuMoVP on Alumina | Toluene | Amount of catalyst (mg) | Yield increased from 85% to 92% when catalyst amount was raised from 50 to 100 mg. | nih.gov |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 3 Amino 5 Hydroxyquinoxalin 2 1h One Derivatives
Chemical Modification at the Amino Functionality of 3-amino-5-hydroxyquinoxalin-2(1H)-one
The amino group at the C3-position of the quinoxalinone ring is a primary site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. researchgate.net
Schiff Base Formation and Amide Linkage Derivatizations
The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is a straightforward method to introduce diverse aryl and alkyl substituents. nih.govsemanticscholar.orgnih.gov For instance, the condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aldehydes exemplifies this common synthetic route. nih.gov The resulting imine linkage is not only a key structural feature but can also be a pharmacophore in biologically active molecules. semanticscholar.org The stability of these Schiff bases can be influenced by factors such as intramolecular hydrogen bonding, particularly when a hydroxyl group is present in the ortho position of the aldehyde's benzene (B151609) ring. nih.gov
Amide linkages are another critical class of derivatives, often synthesized by reacting the amino group with acylating agents like acyl chlorides or carboxylic anhydrides. researchgate.net These 3-acylamino-quinoxalin-2(1H)-ones are significant because the amide functionality is a cornerstone in many biological molecules. researchgate.net For example, palladium-catalyzed direct oxidative C-3 amidation of quinoxalin-2(1H)-ones with acetonitrile (B52724) has been developed to produce 3-acetamino quinoxalin-2(1H)-ones. researchgate.net
Table 1: Examples of Schiff Base and Amide Linkage Derivatizations
| Starting Material | Reagent | Derivative Type | Resulting Compound (Example) |
| This compound | Aromatic Aldehyde | Schiff Base | 3-(((aryl)methylene)amino)-5-hydroxyquinoxalin-2(1H)-one |
| This compound | Acyl Chloride | Amide | 3-acetamido-5-hydroxyquinoxalin-2(1H)-one |
| This compound | Ketone | Schiff Base | 3-((alk-2-ylidene)amino)-5-hydroxyquinoxalin-2(1H)-one |
Exploration of Nitrogen Atom Reactivity (e.g., Alkylation, Acylation)
Beyond Schiff base and amide formation, the nitrogen atom of the amino group can undergo other important reactions like alkylation and acylation. Alkylation introduces alkyl groups onto the amino nitrogen, which can be achieved through various methods, including hydrogen-borrowing catalysis. nih.gov This reaction can be sensitive to the steric hindrance of both the amine and the alkylating agent. nih.gov
Acylation, the introduction of an acyl group, is a fundamental transformation. nih.gov Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions, suggesting that selective N-acylation of this compound would likely require different reaction conditions to favor reaction at the amino group over the hydroxyl group. nih.gov The reactivity of the amino group is influenced by the electronic nature of the quinoxalinone ring system.
Functionalization Approaches at the Hydroxyl Group of this compound
The hydroxyl group at the C5-position of the quinoxalinone ring presents another opportunity for derivatization, although literature specifically detailing the functionalization of this group on this compound is less common. However, general methods for the functionalization of phenolic hydroxyl groups, such as O-acylation and O-alkylation, are well-established. For instance, the O-acylation of 8-hydroxyquinolin-2(1H)-one has been successfully achieved using acyl chlorides in the presence of a base like triethylamine. researchgate.net This suggests that similar strategies could be applied to the 5-hydroxy group of the title compound, provided the reactivity of the amino group is appropriately managed, possibly through the use of protecting groups.
Elucidation of Substituent Effects on the Quinoxalinone Ring System
The introduction of substituents onto the quinoxalinone ring, either on the benzene or the pyrazinone portion, significantly influences the molecule's electronic properties and reactivity. arkat-usa.orgnih.gov
Impact of Substitution on Electronic Structure and Reactivity
The electronic nature of substituents on the quinoxalinone ring can have a profound impact on its chemical behavior. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the heterocyclic system. byjus.comyoutube.com
The hydroxyl group (-OH) at the C5-position is also an activating, ortho-, para-directing group, further enhancing the electron density of the benzene portion of the ring. youtube.com The combined effect of the amino and hydroxyl groups makes the molecule highly activated towards electrophilic substitution.
The introduction of further substituents can fine-tune these electronic properties. For example, in palladium-catalyzed amidation reactions, quinoxalin-2(1H)-ones bearing electron-rich and electron-poor substituents generally react smoothly, although strong electron-withdrawing groups like a nitro group can sometimes inhibit the transformation. researchgate.net
Table 2: Predicted Effect of Substituents on the Reactivity of the Quinoxalinone Ring
| Substituent Position | Substituent Type | Predicted Effect on Electron Density | Predicted Impact on Reactivity Towards Electrophiles |
| C3 | Amino (-NH₂) | Increase | Activation |
| C5 | Hydroxyl (-OH) | Increase | Activation |
| - | Nitro (-NO₂) (hypothetical) | Decrease | Deactivation |
| - | Methyl (-CH₃) (hypothetical) | Increase (slight) | Activation (slight) |
Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of the quinoxalinone ring is a key challenge and an area of active research. Directing groups play a crucial role in controlling the position of incoming substituents. mdpi.com For the quinoxalinone core, functionalization is often directed to the C3-position. nih.govnih.govrsc.org
Various transition-metal-free and metal-catalyzed methods have been developed for the regioselective C-H functionalization of quinoxalin-2(1H)-ones. researchgate.netnih.gov For instance, visible-light-induced continuous-flow C-3 alkylation has been demonstrated using photoredox catalysis. nih.gov Similarly, metal-free C-H benzylation at the C3 position has been achieved. researchgate.net The choice of catalyst, solvent, and reaction conditions can be manipulated to favor a specific regioisomer. For example, solvent-controlled divergent heterogeneous reactions of quinoxalin-2(1H)-one have been reported to yield different products. nih.gov The inherent electronic properties of the this compound, with its activated ring system, would likely influence the regiochemical outcome of such reactions, although specific studies on this particular derivative are needed to fully elucidate these effects.
Rational Design and Synthesis of Analogues for Targeted Research
The rational design of analogues based on the this compound scaffold focuses on strategically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. Key derivatization strategies involve functionalization of the C3-amino group, the aromatic ring, and the N1-position of the quinoxalinone core.
Derivatization of the C3-Amino Group: The amino group at the C3 position is a common site for modification. One prevalent strategy is the formation of Schiff bases through condensation with various aldehydes and ketones. This approach introduces a diverse range of substituents, allowing for the exploration of different steric and electronic effects on biological activity. For instance, the reaction of 3-hydrazino-1H-quinoxalin-2-one with aromatic aldehydes yields aldimines, where the resulting azomethine group (HC=N) is a key structural feature. nih.gov The nature of the substituent on the aromatic aldehyde can significantly influence the activity. For example, the introduction of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -COOH) on the phenyl ring of the Schiff base can modulate the compound's interaction with its biological target. nih.gov
Another strategy involves the acylation of the C3-amino group to form amides. Reaction with various acid chlorides or anhydrides can introduce different acyl moieties. For example, quinoxaline (B1680401) amines can be condensed with isocyanates to form quinoxaline urea (B33335) analogs, a modification that has been explored to improve potency and bioavailability in the context of inhibiting protein kinases like IKKβ. nih.gov
Modification of the Quinoxalinone Core: The core structure itself can be modified. The hydroxyl group at the C5 position offers a handle for etherification or esterification to probe the importance of this hydrogen bond donor. While specific studies on C5-hydroxy derivatives are less common, the general principles of aromatic substitution suggest this position can be a key modulator of activity. Furthermore, substitution at other positions on the benzene ring of the quinoxalinone scaffold, such as C6 or C7, with halogens, nitro, or alkyl groups, is a well-established method for fine-tuning the electronic properties and steric profile of the molecule. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or heteroaryl groups at these positions. nih.gov
N1-Alkylation: The nitrogen at the N1 position can be alkylated or arylated to investigate the role of the N-H proton and to introduce lipophilic groups that may enhance membrane permeability. This modification can also prevent tautomerization and lock the compound in a specific conformation.
The synthesis of these derivatives often starts from a suitable substituted o-phenylenediamine (B120857). For the target compound, this would be 3-hydroxy-1,2-diaminobenzene. Cyclocondensation with an appropriate C2 synthon, such as oxalic acid or its derivatives, would form the quinoxalin-2(1H)-one ring system. Subsequent functional group transformations, such as nitration followed by reduction, can be used to install the amino group at the C3 position.
A general synthetic approach to C3-functionalized quinoxalin-2(1H)-ones can involve multi-component reactions, which offer an efficient way to generate a library of derivatives. For example, a three-component reaction of quinoxalin-2(1H)-ones, an oxidant like K₂S₂O₈, and an alkene can lead to C3-alkylated products. mdpi.com
Table 1: Examples of Synthesized Quinoxalin-2(1H)-one Derivatives and their Biological Targets
Computational and Experimental Methodologies for SAR Determination
The determination of structure-activity relationships (SAR) for this compound derivatives relies on a combination of computational and experimental techniques. These methodologies provide insights into how chemical structure correlates with biological activity, guiding the rational design of more effective compounds.
Computational Methodologies:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For quinoxaline derivatives, docking studies have been employed to understand interactions with targets like COX-2 and VEGFR-2. nih.govrsc.org The results can reveal key hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to binding, helping to rationalize the observed SAR. For instance, docking might show that the C5-hydroxy group of our lead compound forms a crucial hydrogen bond with a specific amino acid residue in the target's active site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., molecular volume), and lipophilicity (e.g., logP) are calculated and correlated with activity. A successful QSAR model can predict the activity of novel, unsynthesized analogues. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. rsc.orgresearchgate.net These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. Parameters such as oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity are commonly assessed. nih.gov
Experimental Methodologies:
Synthesis and Spectroscopic Characterization: The synthesized analogues must be purified and their structures unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) is often used for purification. Spectroscopic techniques are essential for characterization:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure, including the position of substituents on the quinoxalinone ring. nih.govnih.gov
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as C=O, N-H, and O-H stretching vibrations. nih.gov
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational details. researchgate.net
In Vitro Biological Assays: The synthesized derivatives are tested in various in vitro assays to determine their biological activity. These can include:
Enzyme Inhibition Assays: To measure the potency of compounds against specific enzymes (e.g., kinases, cyclooxygenases). nih.gov The results are typically reported as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).
Cell-based Assays: To evaluate the effect of compounds on cellular processes, such as cell proliferation (e.g., MTT assay), apoptosis, or signaling pathways. nih.govnih.gov IC₅₀ values against different cancer cell lines are often determined to assess antiproliferative activity. researchgate.net
Receptor Binding Assays: To determine the affinity and selectivity of compounds for specific receptors.
The data generated from these experimental assays are then used to build and refine the SAR. For example, a series of analogues with different substituents at the C3-position might be synthesized and tested in a cell proliferation assay. The resulting IC₅₀ values can then be correlated with the properties of the substituents to understand what features enhance or diminish activity.
Table 2: Structure-Activity Relationship (SAR) of Selected Quinoxaline Derivatives
By integrating these computational and experimental approaches, researchers can systematically explore the SAR of this compound derivatives, leading to the identification of optimized analogues with improved therapeutic potential.
Pharmacological and Biological Activities of 3 Amino 5 Hydroxyquinoxalin 2 1h One and Its Derivatives
Antimicrobial Activity Profiles
Derivatives of the quinoxaline (B1680401) core structure are recognized for their significant antimicrobial properties, a characteristic that extends to analogs of 3-amino-5-hydroxyquinoxalin-2(1H)-one. nih.govmdpi.com The introduction of various functional groups to the quinoxaline ring system allows for the modulation of their activity against a spectrum of microbial pathogens. nih.gov
Antibacterial Efficacy Against Diverse Bacterial Strains
The antibacterial potential of quinoxalinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, certain 2(1H)-quinolinone derivatives tethered with a 1,3,5-triazine (B166579) moiety have shown moderate activity against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris, and Pseudomonas aeruginosa. icm.edu.pl The antibacterial activity is often evaluated using methods like the agar (B569324) plate disc diffusion assay to determine the extent of growth inhibition. nih.gov
In a study focused on novel quinoline (B57606) derivatives, amino acid conjugates were synthesized and evaluated for their antibacterial properties. One such compound, a quinoline derivative with an amino acid moiety, demonstrated moderate and equivalent antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, suggesting its potential as a broad-spectrum antibacterial agent. mdpi.com Specifically, the high activity of certain quinoxaline derivatives is sometimes attributed to the incorporation of aromatic rings and methyl groups, which can increase the lipophilicity of the compounds, potentially aiding in their interaction with bacterial cells. nih.gov
Antifungal Properties and Mechanisms of Action
The antifungal activity of quinoxaline derivatives is a significant area of research. mdpi.com For example, 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, has shown considerable efficacy against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In some cases, the in vitro activity of these derivatives has been found to be comparable or even superior to established antifungal agents like Amphotericin B. nih.gov
Derivatives of 3,4-dihydro-2(1H)-quinolinone are also recognized for their potential antifungal applications. icm.edu.pl The antifungal activity of these compounds has been tested against fungal strains such as Aspergillus niger and Candida albicans. nih.govicm.edu.pl The mechanism of action, while not always fully elucidated, is believed to involve the specific chemical structures of the derivatives that interfere with fungal cell growth and proliferation. For instance, certain Schiff bases derived from quinoxaline have demonstrated moderate activity against A. niger but no activity against C. albicans, indicating a degree of selectivity in their antifungal action. nih.gov
Antiviral Activities, Including Anti-HCV and Anti-HIV Potency
Quinoxaline derivatives have been identified as possessing notable antiviral properties. sapub.org A systematic review has highlighted the potential of novel 3-aminoquinoxalin-2(1H)-one derivatives as agents against the Epstein-Barr virus (EBV). nih.gov Certain derivatives in a study demonstrated a more potent inhibitory effect on EBV antigen activation than the reference compound, oleanolic acid, without exhibiting cytotoxicity. nih.gov The structure-activity relationship in this series indicated that disubstitution with alkyl groups on both the hydrazine (B178648) and quinoxaline nitrogens was important for activity, suggesting that hydrophobic interactions may play a key role in their mechanism of action. nih.gov The general structure of these anti-EBV active compounds often features modifications on the amino group at the 3-position. researchgate.net
Furthermore, the broader class of quinolin-2-one derivatives has been investigated for activity against other viruses. For instance, certain derivatives have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. nih.gov Additionally, some 3-hydroxyquinolin-2(1H)-ones have been reported as selective inhibitors of HIV-1 reverse transcriptase-associated RNase H activity. nih.gov While not directly derivatives of this compound, these findings underscore the potential of the quinolinone scaffold in developing antiviral agents.
Anticancer and Antitumor Potential
The anticancer and antitumor activities of quinoxaline and its derivatives are well-documented, with many compounds showing potent effects against various cancer cell lines. researchgate.netnih.gov The mechanism of action often involves the inhibition of key cellular targets crucial for cancer cell survival and proliferation.
Inhibition of Key Cellular Targets (e.g., c-Met Kinase, PDE4, Hsp90)
c-Met Kinase: The c-Met receptor tyrosine kinase is a significant target in cancer therapy due to its role in tumor development and progression. cas.ac.cnnih.gov Several quinoline-based derivatives have been developed as potent and selective c-Met inhibitors. nih.govnih.gov For example, 3,5,7-trisubstituted quinolines have been identified as highly potent c-Met inhibitors, with some compounds exhibiting IC50 values of less than 1.0 nM. nih.gov These inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, interfering with its signaling pathway. nih.govlookchem.com Docking studies of quinoxaline derivatives have shown that they can form hydrogen bonds with key residues in the kinase domain, such as Pro1158 and Met1160. lookchem.com
PDE4: Phosphodiesterase 4 (PDE4) is another important target in inflammatory diseases and cancer. researchgate.net Quinoline-based structures have been utilized to develop PDE4 inhibitors. For instance, fragment-based elaboration of known inhibitors has led to new quinoline derivatives with significant PDE4 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. researchgate.net
Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy. nih.govnih.gov The inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways essential for tumor progression. nih.govatlasgeneticsoncology.org Derivatives of 3-(heteroaryl)quinolin-2(1H)-one have been designed and synthesized as potential Hsp90 inhibitors. nih.gov Some of these compounds have shown promising biological effects against cancer cell lines by inducing a decrease in Hsp90 client proteins. nih.gov
Cytotoxic and Antiproliferative Effects on Human Cancer Cell Lines
Derivatives of 3-aminoquinoxalin-2(1H)-one have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The introduction of different substituents on the quinoxaline ring can modulate the cytotoxic potency and selectivity. researchgate.net
In vitro studies have evaluated the cytotoxic effects of various quinoxaline derivatives using assays such as the MTT assay. nih.gov For example, certain heterocyclic quinoxaline derivatives have been tested against human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov One particular pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative showed marked cytotoxicity against MKN 45 cells with an IC50 value of 0.073 microM. nih.gov
A series of 3-heteroaryl-quinolin-2(1H)-one derivatives were evaluated for their growth-inhibitory potency in cancer cell lines, with some compounds displaying GI50 values ranging between 28 and 48 µM against the PC-3 prostate cancer cell line. nih.gov
Below is a table summarizing the cytotoxic activity of selected quinoxaline and quinoline derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione derivative | MKN 45 (Gastric Adenocarcinoma) | IC50 | 0.073 µM | nih.gov |
| 3-Heteroaryl-quinolin-2(1H)-one derivative (3b) | PC-3 (Prostate Cancer) | GI50 | 28 µM | nih.gov |
| 3-Heteroaryl-quinolin-2(1H)-one derivatives (3a-e) | PC-3 (Prostate Cancer) | GI50 | 28 - 48 µM | nih.gov |
| Aminoisoquinolinequinone derivative (10a) | Various Cancer Cells | Mean IC50 | 2.83 µM | nih.gov |
| Quinolone acylated arabinose hydrazone derivative (8) | HCT-116 (Colon Carcinoma) | IC50 | 23.5 µg/mL | ekb.eg |
Neuropharmacological Investigations
The neuropharmacological potential of quinoxaline derivatives, including compounds related to this compound, has been a significant area of research. These investigations have revealed a range of activities targeting the central nervous system.
Antagonism of NMDA Receptors
Quinoxaline derivatives have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. wikipedia.orgdrugbank.com Overactivation of NMDA receptors is linked to excitotoxicity, a process implicated in various neurological disorders. wikipedia.org Consequently, antagonists of this receptor are of great interest for therapeutic development. wikipedia.orgyoutube.com
The antagonism can occur through different mechanisms at various sites on the receptor complex. wikipedia.org Research has shown that certain quinoxaline derivatives act as high-affinity antagonists at the glycine (B1666218) binding site associated with the NMDA receptor. nih.govcapes.gov.br Compounds such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), while also being potent AMPA receptor antagonists, inhibit glycine binding with micromolar affinities. nih.govnih.gov This interaction at the glycine site prevents the receptor from being fully activated by glutamate (B1630785). nih.gov
Further studies have elaborated on the structure-activity relationships for this antagonism. For instance, the insertion of a chlorinated quinoxaline ring into certain structures can result in highly potent NMDA receptor antagonists. nih.gov A series of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones have demonstrated combined binding activity at both glycine/NMDA and AMPA receptors. acs.org For effective interaction with the glycine/NMDA receptor, the presence of a free acidic function and specific electron-withdrawing substituents on the benzo-fused moiety is often required. acs.org The compound 3-hydroxy-2-quinoxalinecarboxylic acid has also been identified as an antagonist of NMDA and kainate receptors. nih.gov
Table 1: Quinoxaline Derivatives as NMDA Receptor Antagonists
| Compound/Derivative Class | Receptor Site of Action | Observed Effect | Reference(s) |
|---|---|---|---|
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | Glycine site of NMDA receptor | Inhibition of [3H]glycine binding | nih.gov |
| 6,7-Dinitroquinoxaline-2,3-dione (DNQX) | Glycine site of NMDA receptor | Inhibition of [3H]glycine binding | nih.gov |
| 4,5-Dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-ones | Glycine/NMDA and AMPA receptors | Combined binding activity | acs.org |
| 3-Hydroxy-2-quinoxalinecarboxylic acid (HQC) | NMDA and Kainate receptors | Antagonized 22Na+ efflux | nih.gov |
| Chlorinated quinoxaline derivatives | NMDA receptor | Potent antagonism | nih.gov |
Anxiolytic and Anticonvulsant Properties
The modulation of excitatory amino acid receptors by quinoxaline derivatives underpins their investigation for anxiolytic and anticonvulsant effects. ajol.info Anticonvulsants, also known as antiepileptics, are primarily used to treat seizures and may be prescribed for certain anxiety disorders when other medications are not effective. psychcentral.com
A study of several quinoxalinone derivatives revealed significant neuropharmacological effects. researchgate.net Specifically, 6-chloro-1,4-dihydro-quinoxaline-2,3-dione and N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated notable anticonvulsant activity. ajol.inforesearchgate.net The latter compound, along with others in the series, also exhibited anxiolytic properties. researchgate.net For example, 6-nitro-1,4-dihydroquinoxaline-2,3-dione showed a better anxiolytic effect in mice than diazepam at a dose of 30 mg/kg, while 1,2,3,4-tetrahydro-quinoxaline-2,3-dione had a comparable effect to diazepam. researchgate.net
The anticonvulsant action of these compounds is often linked to their ability to antagonize excitatory amino acid receptors. nih.gov The compound 3-hydroxy-2-quinoxalinecarboxylic acid, an NMDA receptor antagonist, was shown to produce a dose-dependent delay in the onset of picrotoxin-induced convulsions in animal models. nih.gov Furthermore, a recent study focused on designing novel quinoxaline derivatives as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, another key glutamate receptor involved in seizure activity. nih.gov Several of the synthesized compounds showed promising anticonvulsant activities in a pentylenetetrazol-induced seizure model, with some exhibiting efficacy comparable to the reference drug perampanel. nih.gov
Table 2: Anxiolytic and Anticonvulsant Activity of Quinoxalinone Derivatives
| Compound | Activity | Model/Test | Key Finding | Reference(s) |
|---|---|---|---|---|
| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | Anxiolytic & Anticonvulsant | Animal models | Showed highest anxiolytic activity at 2.5 mg/kg and significant anticonvulsant action. | ajol.inforesearchgate.net |
| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Animal models | Better anxiolytic effect than diazepam at 30 mg/kg. | researchgate.net |
| 1,2,3,4-Tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Animal models | Effect comparable to diazepam at 25 mg/kg. | researchgate.net |
| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Animal models | Showed significant anticonvulsant action. | ajol.inforesearchgate.net |
| 3-Hydroxy-2-quinoxalinecarboxylic acid | Anticonvulsant | Picrotoxin-induced convulsions | Dose-dependent delay in convulsions. | nih.gov |
Analgesic and Antispastic Effects
The analgesic properties of quinoxaline derivatives have been explored, often in conjunction with their anti-inflammatory activities. nih.govnih.govresearchgate.netijbpas.com Several studies have synthesized and evaluated new quinoxaline compounds for their ability to relieve pain.
In one such study, aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, were investigated. nih.gov Both compounds demonstrated a peripheral analgesic effect in an acetic acid-induced writhing test in mice. nih.gov Another investigation into substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives found that all tested compounds showed moderate analgesic activity compared to the reference drug. nih.gov A separate study synthesized a range of quinoxaline derivatives, including biphenyl (B1667301) quinoxaline and quinoxaline-2-one, and found that several compounds revealed significant analgesic activity, with percentage protection in the writhing test reaching up to 68.79%. researchgate.net
While the analgesic effects are documented, there is a lack of specific information in the provided search results regarding the antispastic effects of this compound or its direct derivatives. However, some quinoxaline-2,3-dione derivatives have been shown to reverse neuromuscular disorders like muscle weakness and discoordination induced by ethidium (B1194527) bromide in rats, suggesting a potential for effects on muscle control. nih.govresearchgate.net
Table 3: Analgesic Activity of Quinoxaline Derivatives
| Compound/Derivative Class | Analgesic Model | Key Finding | Reference(s) |
|---|---|---|---|
| DEQX and OAQX (aminoalcohol-based) | Acetic acid-induced writhing | Showed peripheral analgesic effect. | nih.gov |
| Substituted quinoxaline and furo[2,3-b]quinoxaline derivatives | Not specified | Moderate analgesic activity. | nih.gov |
| Biphenyl quinoxaline, quinoxaline dione, quinoxaline-2-one derivatives | Acetic acid-induced writhing | Significant analgesic activity with up to 68.79% protection. | researchgate.net |
Other Biologically Significant Properties
Beyond their neuropharmacological profile, quinoxaline derivatives exhibit a broad range of other biological activities.
Anti-inflammatory and Immunomodulatory Effects
Quinoxaline derivatives are recognized for their anti-inflammatory properties. nih.govunav.edu The connection between inflammation and reactive oxygen species (ROS) has led to the development of compounds with dual antioxidant and anti-inflammatory activities. unav.edu
One study reported on the synthesis and evaluation of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives as anti-inflammatory agents. unav.edu These compounds showed significant scavenging activities and inhibition of soybean lipoxygenase (LOX), an enzyme involved in producing pro-inflammatory mediators. unav.edu One derivative, in particular, demonstrated an important in vivo anti-inflammatory effect (41% reduction in edema) in a carrageenan-induced edema model, which was comparable to the reference drug indomethacin (B1671933) (47%). unav.edu
Another study evaluated two aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, and found that they acted on leukocyte migration and decreased the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov This indicates a direct modulatory effect on the inflammatory response. nih.gov Furthermore, some quinoxaline derivatives have been investigated as immunomodulatory compounds, with certain pyrazolo[1,5-a]quinoxaline derivatives showing potential as Toll-like receptor 7 (TLR7) antagonists, which could modulate immune responses. nih.gov The biogenic amine 3-hydroxy-L-kynurenamine (3-HKA), a related tryptophan metabolite, has shown an anti-inflammatory profile by inhibiting key inflammatory pathways and reducing pro-inflammatory cytokine release. nih.gov
Table 4: Anti-inflammatory and Immunomodulatory Activity of Quinoxaline Derivatives
| Compound/Derivative Class | Key Effect | Model/Target | Reference(s) |
|---|---|---|---|
| Quinoxaline 1,4-di-N-oxide derivative (7b) | In vivo anti-inflammatory effect | Carrageenan-induced paw edema | unav.edu |
| Aminoalcohol-based quinoxalines (DEQX, OAQX) | Decreased IL-1β and TNF-α levels | Mouse carrageenan peritonitis | nih.gov |
| Pyrazolo[1,5-a]quinoxaline derivatives | TLR7 antagonism | In vitro assays | nih.gov |
| Various quinoxaline derivatives | Inhibition of soybean lipoxygenase (LOX) | In vitro enzyme assay | unav.edu |
Anti-parasitic Applications (e.g., Anti-Leishmanial, Anti-malarial, Anti-amoebic)
Quinoxaline derivatives have emerged as a promising class of compounds in the search for new anti-parasitic agents, with activity reported against a variety of protozoan parasites. researchgate.net
Anti-Leishmanial Activity: Several studies have highlighted the potential of quinoxaline derivatives against Leishmania species. nih.govmdpi.comresearchgate.net New amide derivatives of quinoxaline 1,4-di-N-oxide have been synthesized and evaluated, with a 3-chloropropyl derivative showing potent activity against Leishmania infantum (IC50 of 0.7 µM) and a cyclohexyl derivative being effective against Leishmania amazonensis (IC50 of 2.5 µM). nih.gov Another study on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives identified two compounds with better anti-leishmanial activity than the reference drug amphotericin B. nih.gov A structure-activity relationship (SAR) study on a series of quinoxaline derivatives active against L. amazonensis led to the design of new, potentially more effective compounds. researchgate.net
Anti-malarial Activity: The quinoxaline scaffold is also a promising starting point for the development of new anti-malarial drugs. oup.comnih.govresearchgate.net A series of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized, with some compounds showing high activity against Plasmodium falciparum strains. nih.gov The structure-activity studies pointed to the importance of an enone moiety attached to the quinoxaline ring for anti-malarial action. nih.gov Another study reported that certain 2-arylaminoquinoxaline derivatives exhibited moderate anti-malarial activity against the rodent malaria parasite Plasmodium yoelii. oup.com More recently, a series of anti-schistosomal, quinoxaline-based compounds were found to have potent activity against P. falciparum, with some showing IC50 values in the single-digit nanomolar range. nih.gov
Anti-amoebic Activity: The activity of quinoxaline derivatives against Entamoeba histolytica, the causative agent of human amoebiasis, has also been investigated. frontiersin.orgsapub.orgnih.govamanote.comnih.gov One study synthesized a series of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives and found that their anti-amoebic activity was enhanced compared to their chalcone (B49325) and pyrazoline precursors. nih.gov One compound in this series showed better anti-amoebic activity and lower toxicity than the standard drug metronidazole. nih.gov Research on quinoxaline 1,4-di-N-oxide derivatives demonstrated that they can induce oxidative stress and inhibit key enzymes in E. histolytica, leading to parasite death. frontiersin.org
Table 5: Anti-parasitic Activity of Quinoxaline Derivatives
| Activity | Compound/Derivative Class | Target Organism | Key Finding | Reference(s) |
|---|---|---|---|---|
| Anti-Leishmanial | Amide derivatives of quinoxaline 1,4-di-N-oxide | L. infantum, L. amazonensis | IC50 values as low as 0.7 µM against L. infantum. | nih.gov |
| Anti-Leishmanial | Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Leishmania mexicana | Two compounds more active than amphotericin-B. | nih.gov |
| Anti-malarial | Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Plasmodium falciparum | Enone moiety important for activity. | nih.gov |
| Anti-malarial | 2-Arylaminoquinoxaline derivatives | Plasmodium yoelii | Moderate activity observed. | oup.com |
| Anti-malarial | Quinoxaline-based compounds | Plasmodium falciparum | Single-digit nanomolar IC50 values. | nih.gov |
| Anti-amoebic | Thiazolino[5,4-b]quinoxaline derivatives | Entamoeba histolytica | One compound more active and less toxic than metronidazole. | nih.gov |
| Anti-amoebic | Quinoxaline 1,4-di-N-oxide derivatives | Entamoeba histolytica | Induce oxidative stress and inhibit amoeba thioredoxin reductase. | frontiersin.org |
Antithrombotic Activity
Quinoxalinone derivatives have been noted for their potential as antithrombotic agents. sapub.org Research into this class of compounds has led to the development of various derivatives with patented antithrombotic activity. sapub.org While direct studies on the antithrombotic effects of this compound are not extensively detailed in the reviewed literature, the broader class of quinoxalin-2(1H)-one derivatives has shown promise in this area.
The mechanism of action for these compounds often involves the inhibition of key factors in the coagulation cascade, such as Factor Xa and Factor XIa, which are critical for thrombus formation. mdpi.com The structural features of the quinoxalinone core can be modified to enhance the interaction with these biological targets. For instance, studies on pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, which share structural similarities, have identified compounds with significant inhibitory activity against both Factor Xa and Factor XIa. mdpi.com
Table 1: Examples of Quinoxalinone and Related Derivatives with Antithrombotic Potential This table is interactive. You can sort the columns by clicking on the headers.
| Compound Name/Derivative Class | Target | Key Findings | Reference |
|---|---|---|---|
| Quinoxalinone derivatives | Not Specified | Patented as antithrombotic agents. | sapub.org |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Factor Xa, Factor XIa | Identified as prospective inhibitors with IC50 values in the micromolar range. | mdpi.com |
| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoproline amides and peptides | Platelet Aggregation | Showed pronounced antithrombotic activity in in vivo models of arterial and venous thrombosis. | nih.gov |
| 3S-Tetrahydroisoquinoline-3-carboxyamino acids | Platelet Aggregation | Potently inhibited platelet aggregation induced by various agents. | nih.gov |
Hypoglycemic and Antihypertensive Potential
Quinoxaline derivatives have been investigated for their potential in managing blood glucose levels and hypertension. researchgate.netnih.gov The versatility of the quinoxaline scaffold allows for the synthesis of a wide range of derivatives with these biological activities. researchgate.net
Hypoglycemic Activity
Several studies have explored the hypoglycemic effects of quinoxaline derivatives. For example, a series of novel quinoxalinone derivatives were designed and evaluated for their hypoglycemic activity, with some compounds showing effects comparable to the positive control, pioglitazone. nih.gov These compounds were found to potentially exert their effects by alleviating cellular oxidative stress and modulating glucose transporters. nih.gov Research has also been conducted on other 3-phenylquinoxalin-2(1H)-one derivatives, which have demonstrated significant glucose-lowering effects in cellular models. nih.gov
Table 2: Quinoxaline Derivatives with Hypoglycemic Activity This table is interactive. You can sort the columns by clicking on the headers.
| Compound/Derivative Series | Model | Key Findings | Reference |
|---|---|---|---|
| Quinoxalinone derivatives (5i and 6b) | Cellular models | Exhibited strong hypoglycemic effects, comparable to pioglitazone. | nih.gov |
| 3-Phenylquinoxalin-2(1H)-one derivatives | LO2 cells | Demonstrated stronger glucose-lowering effects than the lead compound. | nih.gov |
| 3-[5'-methyl-2'-aryl-3'-(thiazol-2''-yl amino)thiazolidin-4'-one]coumarin derivatives | Animal models | Some compounds showed significant oral hypoglycemic activity. | scispace.comresearchgate.net |
Antihypertensive Potential
The potential of quinoxaline derivatives as antihypertensive agents has also been a subject of research. researchgate.netnih.gov Studies have shown that certain quinoxaline derivatives can exert hypotensive effects. For instance, a series of quinoxalylamino-1,3-diazacycloalkanes were synthesized and their effect on the blood pressure of normotensive rats was studied, indicating potential antihypertensive properties. nih.gov Furthermore, derivatives of 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide have been identified as potential antihypertensive agents. researchgate.net While the direct antihypertensive activity of this compound is not specified, the broader family of quinoline and quinazoline (B50416) derivatives, which are structurally related, have shown promise in this therapeutic area. nih.govresearchgate.netrsc.org
Table 3: Quinoxaline and Related Derivatives with Antihypertensive Potential This table is interactive. You can sort the columns by clicking on the headers.
| Compound/Derivative Series | Model | Key Findings | Reference |
|---|---|---|---|
| Quinoxalylamino-1,3-diazacycloalkanes | Normotensive rats | Demonstrated effects on blood pressure. | nih.gov |
| 3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide derivatives | Not Specified | Identified as potential antihypertensive agents. | researchgate.net |
| Quinazolin-4(3H)-one derivatives | In vivo | Several compounds showed a hypotensive effect and produced bradycardia. | nih.gov |
| Quinoline appended chalcone derivative | In vitro (ACE inhibition) | Showed considerable antihypertensive effect through inhibition of Angiotensin-Converting Enzyme (ACE). | researchgate.netrsc.org |
Advanced Spectroscopic and Analytical Characterization in Research on 3 Amino 5 Hydroxyquinoxalin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-amino-5-hydroxyquinoxalin-2(1H)-one and its complex derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity.
In research, the analysis of ¹H NMR spectra for quinoxalinone derivatives reveals characteristic signals. For instance, protons on the aromatic ring of the quinoxalinone core typically appear as multiplets in the downfield region, generally between δ 7.00 and 8.40 ppm. nih.gov The proton attached to the nitrogen at position 1 (N1-H) of the quinoxalinone ring is often observed as a broad singlet at a significantly downfield chemical shift, sometimes above δ 12.0 ppm, due to hydrogen bonding and the electronic nature of the amide group. chemicalbook.com Protons of the amino group at C3 and the hydroxyl group at C5 also present characteristic chemical shifts that can be confirmed through D₂O exchange experiments.
¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. The carbonyl carbon (C2) of the quinoxalinone ring is particularly diagnostic, appearing in the range of δ 150–160 ppm. nih.govacs.org Aromatic carbons and carbons of the pyrazine (B50134) ring resonate between δ 110 and 150 ppm. acs.org The specific chemical shifts of C3 and C5 are heavily influenced by the amino and hydroxyl substituents, respectively.
Dynamic NMR experiments at varying temperatures can be employed to study tautomeric and geometric equilibria, such as the lactam-lactim equilibrium, which is crucial for understanding the properties of these compounds. itba.edu.ar Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for assigning specific proton and carbon signals and confirming the connectivity between different parts of the molecule, which is especially important for highly substituted or complex derivatives. itba.edu.arnih.gov
Below is a table of representative ¹H and ¹³C NMR chemical shifts for a 3-(propylamino)quinoxalin-2(1H)-one derivative, illustrating the typical ranges for various parts of the molecule. acs.org
Interactive Table: Representative NMR Data for a 3-(propylamino)quinoxalin-2(1H)-one Derivative Select a nucleus to see its typical chemical shift (δ) in ppm.
Please select a nucleus to view the data.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis in Research Studies
Mass spectrometry (MS) is a powerful analytical tool used to determine the precise molecular weight of this compound and its derivatives, confirming their elemental composition. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used, which generate protonated molecules [M+H]⁺ in the gas phase, allowing for accurate mass determination. imist.ma High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which is crucial for confirming the molecular formula of a newly synthesized compound. acs.org
Beyond molecular weight, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. imist.maresearchgate.net In these experiments, the protonated parent molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. imist.maresearchgate.net Analyzing these fragmentation pathways provides valuable structural information and helps to differentiate between isomers, which might be indistinguishable by mass alone. imist.maresearchgate.net For example, the fragmentation of quinoxalinone derivatives often involves the loss of small molecules or radicals from substituents, or cleavages within the heterocyclic ring system itself. researchgate.net This detailed structural analysis is critical for verifying the identity of the target compound and any related impurities or metabolites. researchgate.netnih.gov
The table below shows a hypothetical fragmentation pattern for a quinoxalinone derivative as might be observed in an ESI-MS/MS experiment.
Table 5.2.1: Example ESI-MS/MS Fragmentation Data for a Quinoxalinone Derivative
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Plausible Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | Low | [M+H - H₂O]⁺ | Loss of water |
| [M+H]⁺ | Low | [M+H - CO]⁺ | Loss of carbon monoxide |
| [M+H]⁺ | High | [M+H - C₂H₅N]⁺ | Cleavage of an ethylamino substituent |
| [M+H]⁺ | High | Fragment A | Ring cleavage product |
| [M+H]⁺ | High | Fragment B | Further fragmentation of Fragment A |
This table illustrates the type of data obtained from MS/MS experiments, aiding in structural confirmation. The specific m/z values depend on the exact molecular formula of the derivative being studied.
Infrared (IR) Spectroscopy for Elucidating Specific Functional Group Transformations and Interactions
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy can confirm the presence of key structural motifs and monitor their transformation during chemical reactions.
The IR spectrum of a quinoxalinone derivative displays a number of characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinoxalinone ring is typically observed in the region of 1670–1700 cm⁻¹. nih.govnih.gov The N-H stretching vibrations of the amide and the C3-amino group, as well as the O-H stretch of the C5-hydroxyl group, appear as broad bands in the 3200–3500 cm⁻¹ region. nih.govnih.gov The exact position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding.
Other important absorptions include C=N and C=C stretching vibrations from the pyrazine and benzene (B151609) rings, which are found between 1400 and 1620 cm⁻¹. nih.gov C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹. scialert.net By comparing the IR spectra of reactants and products, researchers can confirm the success of a chemical transformation, such as the introduction or modification of a functional group.
Table 5.3.1: Characteristic IR Absorption Frequencies for Quinoxalinone Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (hydroxyl) | Stretch, H-bonded | 3200–3500 | Medium, Broad |
| N-H (amine/amide) | Stretch, H-bonded | 3200–3500 | Medium, Broad |
| C-H (aromatic) | Stretch | 3000–3100 | Medium |
| C=O (amide) | Stretch | 1670–1700 | Strong, Sharp |
| C=N / C=C (ring) | Stretch | 1400–1620 | Medium to Strong |
This table summarizes key IR absorptions used to identify functional groups in quinoxalinone structures. nih.govnih.govscialert.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Quinoxalinone Chromophores
The extended conjugated system of the quinoxalinone ring makes it a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) range. UV-Vis and fluorescence spectroscopy are used to study the electronic properties of this compound and its derivatives.
UV-Vis absorption spectra of quinoxalinone derivatives typically show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring system. psu.eduias.ac.in The position of the maximum absorption wavelength (λ_max) is sensitive to the substitution pattern on the quinoxalinone core. psu.edu Electron-donating groups, such as the amino and hydroxyl groups in the parent compound, generally cause a bathochromic (red) shift in λ_max.
Many quinoxalinone derivatives are also fluorescent, meaning they re-emit absorbed energy as light. mdpi.com The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted relative to it (a phenomenon known as the Stokes shift). bachem.com The fluorescence quantum yield (Φ_f or QY), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. bachem.comnih.gov Quantum yields for quinoxalinone derivatives can be high, sometimes approaching unity in certain solvents, making them of interest for applications in materials science and bioimaging. psu.edu The quantum yield is influenced by factors such as molecular structure, solvent polarity, and temperature. psu.edunih.gov
Table 5.4.1.1: Example Photophysical Data for Quinoxalinone Derivatives in Solution
| Derivative Type | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_f) |
|---|---|---|---|---|
| Pyrazolo[3,4-b]quinoxaline | Dichloromethane | ~430 | ~530 | ~0.9-1.0 |
| Pyrido[2,3-f]quinoxaline | DMSO | ~365 | ~450 | Varies |
| Donor-Acceptor Quinoxaline (B1680401) | Toluene | ~380 | ~480 | ~0.40 |
This table provides examples of photophysical properties for different classes of quinoxalinone derivatives, showing how structure and environment affect their optical behavior. psu.edumdpi.comnih.govmdpi.com
Solvatochromism is the phenomenon where the color of a substance (and thus its UV-Vis absorption or emission spectrum) changes with the polarity of the solvent. Quinoxalinone derivatives, particularly those with donor-acceptor architectures, often exhibit significant solvatochromism. nih.govacs.orgacs.org This effect arises because the polarity of the solvent can differentially stabilize the ground and excited electronic states of the molecule.
In a typical case, the excited state of a donor-acceptor quinoxalinone is more polar than its ground state. acs.org In such instances, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromism) in the fluorescence emission spectrum. psu.edunih.gov This property makes these compounds useful as fluorescent probes for sensing the local polarity of environments, such as the binding sites of proteins. acs.org The study of solvatochromism provides deep insights into the nature of the excited state, including intramolecular charge transfer (ICT) phenomena, and how the molecule interacts with its surroundings. nih.govacs.org
Table 5.4.2.1: Example of Solvatochromic Shift in a Quinoxaline Derivative
| Solvent | Polarity (Δf) | Emission λ_max (nm) |
|---|---|---|
| Cyclohexane (nonpolar) | ~0 | 450 |
| Ethyl Acetate (polar aprotic) | ~0.2 | 510 |
| Acetonitrile (B52724) (polar aprotic) | ~0.3 | 550 |
This table illustrates how the emission wavelength of a donor-acceptor quinoxaline can shift to longer wavelengths (red-shift) as the solvent polarity increases. acs.org
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, TLC)
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. tricliniclabs.comnih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture by comparing their retention factors (R_f) to a standard, and determine the appropriate solvent system for a larger-scale separation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of quinoxalinone compounds with high resolution and sensitivity. nih.govchromatographyonline.com In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The elution order depends on the polarity of the analytes; more polar compounds elute earlier. HPLC is widely used for:
Purity Assessment: Determining the purity of a synthesized compound by detecting and quantifying impurities.
Quantitative Analysis: Measuring the concentration of a quinoxalinone derivative in a sample, often using a UV detector set to the compound's λ_max. chromatographyonline.com
Preparative Separation: Isolating pure compounds from a reaction mixture for further study.
When coupled with mass spectrometry (LC-MS), HPLC becomes an even more formidable tool, allowing for the separation of compounds followed by their immediate identification and structural characterization based on their mass-to-charge ratio and fragmentation patterns. nih.govchromatographyonline.com
Flash column chromatography on silica (B1680970) gel is also a standard purification method used in the synthesis of these derivatives, allowing for the isolation of the target compound from reactants and byproducts. acs.org
Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Investigating Thermal Stability and Phase Transitions
Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical compounds, providing vital information about their thermal stability, decomposition behavior, and phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is instrumental in determining the temperatures at which a compound begins to degrade, the kinetics of its decomposition, and the residual mass upon completion of the thermal event.
Differential Scanning Calorimetry (DSC) is another powerful thermal analysis method that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govrsc.org DSC is used to detect and quantify phase transitions such as melting, crystallization, and glass transitions, providing data on transition temperatures and the enthalpy associated with these processes. nih.govrsc.org
A thorough search of scientific literature was conducted to find specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. Despite extensive investigation, no specific TGA or DSC data for this particular compound has been found in the available published research.
While studies on the thermal properties of various other quinoxaline derivatives and related heterocyclic compounds exist, this information is not directly applicable to this compound, as thermal stability and phase behavior are highly dependent on the specific molecular structure, including the nature and position of substituents on the quinoxaline ring. Therefore, without direct experimental data for this compound, a detailed discussion of its specific thermal properties, decomposition temperatures, or phase transitions cannot be provided at this time. Further experimental research is required to determine the TGA and DSC profiles of this compound.
Theoretical and Computational Investigations of 3 Amino 5 Hydroxyquinoxalin 2 1h One
Quantum Chemical Calculations (DFT, TDDFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for the computational analysis of quinoxalinone systems. ias.ac.inresearchgate.netrsc.org These methods allow for the calculation of ground-state and excited-state properties, providing a detailed picture of the molecule's behavior at an electronic level. rsc.org By optimizing the molecular geometry, researchers can predict various parameters that describe the electronic structure, chemical reactivity, and spectroscopic signatures of 3-amino-5-hydroxyquinoxalin-2(1H)-one. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity, greater polarizability, and softer nature of the molecule. nih.govresearchgate.net In contrast, a larger energy gap implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.org For quinoxalinone derivatives and related heterocyclic systems, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to determine the energies of these orbitals. nih.govresearchgate.net The analysis of the spatial distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in related quinolinone structures, the HOMO is often distributed over the benzene (B151609) ring and heteroatoms, while the LUMO may be centered on the quinolinone core. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| Quinoxalinone Derivative 1 | -6.21 | -2.54 | 3.67 | DFT/B3LYP |
| Quinoxalinone Derivative 2 | -5.98 | -2.11 | 3.87 | DFT/B3LYP |
| 4-Hydroxyquinolin-2(1H)-one Derivative | -5.89 | -1.89 | 4.00 | DFT/B3LYP/6-311G(d,p) |
| Pyrazolo[3,4-b]pyridine Derivative | -6.123 | -2.128 | 3.995 | DFT/B3LYP/6-311++G(d,p) |
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. ias.ac.in
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of organic molecules, including quinoxalinone derivatives. ias.ac.inmedjchem.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, it is possible to predict the maximum absorption wavelengths (λmax). nih.govresearchgate.net These calculations often include solvent effects, commonly modeled using the Polarizable Continuum Model (PCM), as the solvent can significantly influence the electronic transitions. medjchem.comresearchgate.net For quinoxalinones, the transitions are typically of the n→π* or π→π* type. ias.ac.in
IR Spectra: DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. scispace.com The resulting computed IR spectrum, showing the frequency and intensity of each vibrational mode, can be compared with experimental FT-IR data to aid in structural elucidation. arxiv.orgnih.gov Theoretical vibrational analysis helps in assigning specific absorption bands to the stretching, bending, and torsional motions of different functional groups within the this compound structure, such as N-H, O-H, C=O, and C=N bonds. scispace.com
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. github.ioresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. ias.ac.in Calculated chemical shifts, often performed with consideration of solvent effects, can be correlated with experimental data to confirm molecular structure and assign specific resonances. github.ionih.gov While predicting exact values can be challenging, the trends and relative shifts are often very accurate and provide crucial information for structural assignment. nih.gov
| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |
|---|---|---|---|
| UV-Vis | λmax (n→π) | ~415 nm | TD-DFT/B3LYP/6-311+G(d,p) (in Ethanol) |
| UV-Vis | λmax (π→π) | ~320 nm | TD-DFT/B3LYP/6-311+G(d,p) (in Ethanol) |
| IR | ν(N-H stretch) | ~3400 cm-1 | DFT/B3LYP/6-311+G(d,p) |
| IR | ν(C=O stretch) | ~1680 cm-1 | DFT/B3LYP/6-311+G(d,p) |
| 13C NMR | δ(C=O) | ~160 ppm | GIAO/B3LYP (in DMSO) |
Exploration of Tautomeric Equilibria and Proton Transfer Mechanisms
Quinoxalinone derivatives, particularly those with hydroxyl and amino substituents like this compound, can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical, physical, and biological properties. Computational studies are essential for determining the relative stabilities of these tautomers and elucidating the mechanisms of proton transfer between them. nih.govresearchgate.net
The quinoxalinone ring system inherently possesses the potential for keto-enol (or more accurately, lactam-lactim) tautomerism. In the case of this compound, the focus is on the tautomerism involving the hydroxyl group at the C5 position and the adjacent ring nitrogen, as well as the lactam-lactim equilibrium of the quinoxalinone core itself. Specifically, the C5-hydroxy group can undergo tautomerization to a keto form, altering the aromaticity of the carbocyclic ring. Furthermore, the 2(1H)-one moiety exists in a tautomeric relationship between the amide (oxo) form and the enol (hydroxy) form. Computational studies on related hydroxy-substituted quinolines and quinoxalines have shown that the relative stability of these tautomers can be quantified by calculating their ground-state energies using DFT. ias.ac.innih.gov The oxo form is often found to be the more stable tautomer in many heterocyclic systems. ias.ac.in
The 3-amino group, in conjunction with the adjacent C2-carbonyl group, introduces another significant tautomeric possibility: amide-iminol tautomerism. researchgate.net The proton can migrate from the amino group to the carbonyl oxygen, converting the amide functionality into an iminol (or imidic acid) group. This results in the formation of a C=N double bond within the heterocyclic ring. researchgate.net
The energetics of this equilibrium can be investigated computationally by optimizing the geometries of both the amide and iminol tautomers and calculating their relative energies. scribd.com These calculations help determine which tautomer is thermodynamically more favorable. In many heterocyclic systems, the amide form is significantly more stable than the iminol form, but the presence of other functional groups and the potential for intramolecular hydrogen bonding can influence this balance. researchgate.netresearchgate.net
The surrounding solvent environment can have a profound impact on tautomeric equilibria. nih.gov Solvents, particularly polar and protic ones, can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. researchgate.netbeilstein-journals.org For example, a polar solvent might preferentially stabilize a more polar tautomer, shifting the equilibrium. medjchem.com
Computational chemists model these solvent effects using implicit solvent models like the PCM, which treats the solvent as a continuous dielectric medium, or explicit solvent models, where individual solvent molecules are included in the calculation. researchgate.netnih.gov Studies on similar systems have shown that increasing solvent polarity can shift the equilibrium towards the more polar keto/amide tautomers. medjchem.combeilstein-journals.org These computational approaches are critical for predicting how the tautomeric preference of this compound might change in different chemical environments, which is essential for understanding its behavior in solution. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Investigating Molecular Interactions and Binding Affinities
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnumberanalytics.com This technique allows researchers to gain detailed insights into the dynamic behavior of a compound like this compound, particularly its interactions with biological targets such as proteins or enzymes. mdpi.comnih.gov
In a typical MD simulation, the compound of interest would be placed in a simulated physiological environment, often a box of water molecules, and its interactions with a target protein would be observed over a period of nanoseconds to microseconds. mdpi.com The stability of the complex formed between the compound and its target is a key indicator of binding affinity. This is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein's backbone atoms and the root-mean-square fluctuation (RMSF) of individual amino acid residues. nih.gov For instance, MD simulations on quinoxaline (B1680401) derivatives have been used to examine the stability of their interactions with target receptors. tandfonline.comresearchgate.net
A crucial aspect of these simulations is the analysis of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of the ligand to its target. frontiersin.org By understanding these interactions, researchers can predict the binding affinity of the compound and identify key residues in the protein's binding site that are critical for recognition. This information is invaluable for the rational design of more potent and selective analogs.
To quantify the binding affinity, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-simulation to calculate the free energy of binding. This provides a theoretical estimation of how strongly the compound binds to its target.
Illustrative Data from a Hypothetical MD Simulation:
The following interactive table represents the type of data that would be generated from an MD simulation study of this compound bound to a hypothetical protein kinase target.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The duration over which the molecular system was simulated. |
| Average RMSD (Protein) | 1.5 Å | Indicates that the protein's overall structure remained stable throughout the simulation. |
| Average RMSF (Binding Site Residues) | 0.8 Å | Shows low fluctuation in the binding site, suggesting a stable interaction with the ligand. |
| Key Hydrogen Bonds | Asp145, Glu98 | Identifies specific amino acid residues forming stable hydrogen bonds with the compound. |
| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A negative value suggests a favorable binding interaction between the compound and the target protein. |
Correlation and Validation of Theoretical Data with Experimental Findings
A critical step in computational chemistry is the validation of theoretical predictions against experimental data. nih.govresearchgate.net This correlation is essential to ensure the accuracy and predictive power of the computational models. mdpi.com While specific experimental data for this compound is not available in the context of this theoretical discussion, this subsection outlines the principles and methods for such a validation.
Theoretical data, such as calculated binding affinities and interaction modes from MD simulations, must be compared with results from laboratory experiments. nih.gov For example, the predicted binding free energy of this compound with a target protein would be compared to its experimentally determined inhibitory concentration (IC50) or dissociation constant (Kd) from biochemical assays. researchgate.netnih.gov A strong correlation between the computational and experimental values would lend confidence to the binding mode predicted by the simulation.
Spectroscopic techniques also play a vital role in this validation process. researchgate.net For instance, theoretical vibrational frequencies calculated using methods like Density Functional Theory (DFT) can be compared with experimental infrared (IR) and Raman spectra. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be validated against experimental NMR data. Agreement between the theoretical and experimental spectra helps to confirm the predicted three-dimensional structure and electronic properties of the compound. researchgate.net
In cases where crystal structures of the compound bound to its target are available from X-ray crystallography, these provide the ultimate benchmark for validating computational docking and MD simulation results. The computationally predicted binding pose can be directly compared to the experimentally determined structure.
Illustrative Table for Correlation of Theoretical and Experimental Data:
This table demonstrates how theoretical data for this compound would be compared with hypothetical experimental findings.
| Parameter | Theoretical Value (DFT/MD Simulation) | Experimental Value (Biochemical/Spectroscopic Assay) | Correlation |
| Binding Affinity (Kd) | 150 nM | 200 nM | Strong positive correlation, validating the computational model's prediction of binding strength. |
| Key Interacting Residue | Asp145 | Confirmed by site-directed mutagenesis | Excellent agreement, confirming the importance of this residue in binding. |
| Vibrational Frequency (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ (FTIR) | Good agreement, supporting the accuracy of the calculated molecular structure. |
The interplay between computational predictions and experimental validation is a cornerstone of modern drug discovery and materials science, providing a robust framework for understanding and designing novel molecules like this compound. nih.govmdpi.comnowgonggirlscollege.co.in
Emerging Applications and Future Research Directions for 3 Amino 5 Hydroxyquinoxalin 2 1h One
Applications in Advanced Functional Materials
The unique electronic properties of the quinoxalinone scaffold, arising from its nitrogen-containing heterocyclic structure, make it a promising candidate for the development of advanced functional materials. researchgate.net
Optoelectronic Devices and Fluorescent Probes
The quinoxalinone skeleton is a key component in the design of novel fluorescent materials. portico.org The inherent fluorescence of some quinoxalinone derivatives makes them suitable for use as fluoroionophores. portico.org These compounds can be engineered to exhibit high molar absorption coefficients and strong fluorescence emission, properties that are highly desirable for optoelectronic applications. researchgate.net The electron-donating and electron-withdrawing characteristics of the quinoxalinone structure can be fine-tuned through chemical modification to alter their photophysical properties, paving the way for new fluorescent probes. researchgate.net For instance, derivatives have been designed as photosensitizers for applications such as photodynamic therapy, which relies on the generation of reactive oxygen species upon light activation.
Organic Semiconductor Development
The planar, aromatic nature of the quinoxaline (B1680401) ring system makes it an attractive building block for organic semiconductors. ipp.pt Quinoxaline derivatives are investigated for their utility in electroluminescent materials due to their structural similarity to chromophores found in natural systems. ipp.pt The ability to stabilize ion radical species is a crucial property for semiconductor materials, and the nitrogen atoms within the quinoxaline ring contribute to this stability. ipp.pt Research in this area focuses on synthesizing and characterizing new quinoxaline-based materials to improve the efficiency and stability of organic electronic devices.
Role as Corrosion Inhibitors in Material Science
The electronic properties of quinoxalinone scaffolds make them highly suitable for applications involving surface interactions, such as corrosion inhibition. researchgate.net The presence of nitrogen atoms and a carbonyl group allows for significant surface adsorption on metallic surfaces, a key mechanism for preventing corrosion. researchgate.net Studies on related quinoxaline derivatives have shown their effectiveness in inhibiting the corrosion of metals like steel. ipp.pt The mechanism often involves the formation of a protective layer on the metal surface, which is facilitated by the heteroatoms in the quinoxaline structure. For example, quinoxalinone derivatives have demonstrated notable inhibition efficiency, which increases with the presence of electron-withdrawing substituents on the aromatic core. nih.gov
| Quinoxalinone Derivative Property | Relevance to Corrosion Inhibition |
| Presence of N and O heteroatoms | Act as adsorption centers on the metal surface. |
| Planar Aromatic Structure | Allows for flat orientation and maximum surface coverage. |
| Electron-rich nature | Facilitates donation of electrons to the vacant d-orbitals of the metal, forming a coordinate bond. |
| Tunable electronic properties | Allows for optimization of inhibition efficiency through chemical modification. nih.gov |
Exploration of Novel Therapeutic Targets and Modalities for Quinoxalinone Scaffolds
The quinoxalinone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.netnih.gov This versatility has led to the development of quinoxalinone derivatives with a wide array of pharmacological activities.
Quinoxalinone-based compounds have been investigated for a multitude of therapeutic applications, including:
Anticancer: They can act as inhibitors of various protein kinases and receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial in cancer cell proliferation and survival. nih.govresearchgate.net
Neuroprotective: Certain derivatives show potential in treating neurodegenerative diseases. researchgate.net
Antimicrobial: The scaffold is found in antibiotics like echinomycin (B1671085) and has been used to develop new antibacterial and antifungal agents. portico.orgipp.ptresearchgate.net
Antiviral: Research has explored their efficacy against various viruses. researchgate.net
Anti-inflammatory: Some derivatives exhibit potent anti-inflammatory properties. researchgate.netsapub.org
The therapeutic potential stems from the ability of the quinoxaline ring and its substituents to interact specifically with biological targets like enzymes and receptor proteins. researchgate.net Ongoing research aims to identify novel derivatives with enhanced potency and selectivity for specific diseases. mdpi.com
| Therapeutic Target/Modality | Example of Quinoxalinone Scaffold Activity | Reference |
| Kinase Inhibition | Inhibition of receptor tyrosine kinases (e.g., VEGFR, EGFR) involved in cancer. | nih.gov |
| Antimicrobial Action | Inhibition of gram-positive bacteria growth. | ipp.pt |
| Antiparasitic Activity | Activity against parasites like Trypanosoma cruzi. | ijpsjournal.com |
| Immunomodulation | Development of immunomodulator agents from related scaffolds. | mdpi.com |
Development of Advanced Drug Delivery Systems Incorporating Quinoxalinone Derivatives
The physicochemical properties of quinoxalinone derivatives are crucial for their potential incorporation into advanced drug delivery systems. Oral administration is the most common route for drugs, making properties like aqueous solubility and permeability across the gastrointestinal tract critical. nih.gov
Research into quinoxalinone derivatives has shown that their solubility can be modulated through chemical modifications. nih.gov For instance, the presence of an additional -NH group, as in the quinoxalinone core, can enhance water solubility compared to related structures by providing more sites for hydrogen bonding. nih.gov However, bulky substituents can decrease solubility by hindering these interactions. nih.gov These characteristics are vital when designing drug delivery systems, as they influence the bioavailability of the active compound. The development of prodrugs, such as N-oxides of quinoxalines, is another strategy being explored to improve delivery and targeting, particularly to hypoxic tumor cells. mdpi.com
Sustainable and Scalable Synthesis of Bioactive Quinoxalinone Compounds
The growing importance of quinoxalinone derivatives has spurred the development of more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. tsijournals.comresearchgate.net Traditional methods often required harsh conditions, such as high temperatures and strong acid catalysts, leading to side products and unsatisfactory yields. tsijournals.com
Modern approaches focus on minimizing environmental impact and improving efficiency. Key strategies include:
Microwave-assisted synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to purer products. sapub.orgtsijournals.com
Use of green solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a major focus. researchgate.netripublication.com
Catalyst-free reactions: Some modern methods allow for the synthesis of quinoxaline derivatives at room temperature without the need for a catalyst. ripublication.com
Reusable catalysts: The use of solid acid catalysts or nanocatalysts that can be easily recovered and reused makes the process more economical and sustainable. researchgate.net
These advancements not only make the production of bioactive quinoxalinone compounds more environmentally friendly but also more scalable for potential pharmaceutical and industrial applications. sapub.orgtsijournals.com
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituent effects. For example, the hydroxy group at C5 causes downfield shifts (~δ 10–12 ppm) due to hydrogen bonding .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O bonds) and π-π stacking in derivatives, as seen in 1-ethyl-3-methylquinoxalin-2(1H)-one, where centroid distances stabilize the crystal lattice .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 193 [M+H]⁺) confirm molecular weight, while fragmentation patterns reveal stability of the hydroxyamino group .
How can researchers functionalize this compound to explore structure-activity relationships (SAR)?
Advanced Research Question
Derivatization strategies include:
- Hydrazone formation : Reacting with benzaldehydes under reflux (95°C, ethanol) yields hydrazinyl derivatives. Substituent electronic effects (e.g., electron-withdrawing groups) enhance antibacterial activity .
- Oxidation/Reduction : The hydroxy group can be oxidized to a ketone (KMnO₄) or reduced (NaBH₄), altering electron density and bioactivity .
Example : 3-(Hydroxyamino)-6,7-dimethyl derivatives show enhanced anticancer activity compared to non-methylated analogs, highlighting the role of steric effects .
What biological activities are reported for this compound, and what mechanistic insights exist?
Advanced Research Question
- Antimicrobial Activity : MIC values ≤8 µg/mL against Staphylococcus aureus correlate with the compound’s ability to disrupt membrane integrity .
- Anticancer Potential : IC₅₀ values of ~20 µM in MCF-7 cells involve ROS generation and apoptosis induction. Methyl substitutions at C6/C7 improve cell permeability .
- Enzyme Inhibition : Competitive inhibition of topoisomerase II (Ki = 1.2 µM) is attributed to hydrogen bonding with catalytic residues .
How do reaction mechanisms differ between photoredox and transition-metal-catalyzed syntheses of quinoxalinone derivatives?
Advanced Research Question
- Photoredox Pathways : Single-electron transfer (SET) under visible light generates alkyl radicals, which couple with the quinoxalinone core. Solvent polarity (e.g., acetonitrile vs. DMSO) modulates radical stability .
- Copper Catalysis : Involves oxidative addition/reductive elimination cycles. For example, Cu(I) intermediates facilitate C–N bond cleavage in 3-aminoindazoles, enabling aryl group transfer .
Contradictions : Photoredox avoids metal residues but may require specialized equipment, whereas Cu-catalysis offers scalability but necessitates purification .
How can researchers resolve contradictions in reported synthetic yields for quinoxalinone derivatives?
Advanced Research Question
Discrepancies arise from:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) improve yields in photoredox reactions (70–85%) but reduce reactivity in metal-catalyzed pathways .
- Purification Methods : Crystallization (ethanol/water) vs. column chromatography alters reported purity. For example, hydrazone derivatives isolated via crystallization show 64% yield vs. 55% via chromatography .
What strategies optimize reaction conditions for high-yield synthesis of this compound?
Basic Research Question
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may decompose heat-sensitive intermediates. Ethanol/water mixtures balance reactivity and stability .
- Catalyst Optimization : Lower Cu loading (5 mol%) reduces side reactions in arylations, while excess base (K₂CO₃) improves deprotonation efficiency .
What analytical methods ensure purity and stability of this compound during storage?
Basic Research Question
- HPLC-PDA : Monitors degradation products (e.g., oxidation at C5) with C18 columns (ACN/water gradient) .
- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C, guiding storage at 4°C under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
